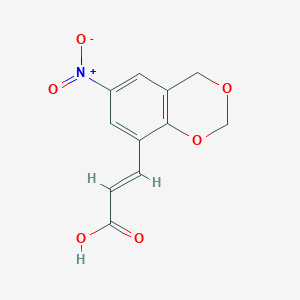

![molecular formula C23H19FN6O5 B2488863 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide CAS No. 1226443-69-1](/img/structure/B2488863.png)

4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related thienopyridine derivatives often involves multistep reactions including cyclization, amidation, and chlorination steps. For instance, Wagner et al. (1993) describe the synthesis of thieno[2,3-d]pyrimidines with formamidino- or oxalamidocarbonic acid residues, showing antianaphylactic activity, indicating the complex synthetic routes involved in creating thienopyridine derivatives (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

Structural determination is crucial for understanding the chemical behavior of thienopyridines. Advanced techniques such as X-ray crystallography are used to elucidate the molecular geometry, confirming the presence of specific functional groups and overall molecular architecture. For instance, Moustafa and Girgis (2007) performed crystal structure determination of related benzo[cyclohepta]pyridine derivatives, illustrating the importance of structural analysis in the development of thienopyridine compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Thienopyridine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and amide formation, contributing to their diverse chemical properties. Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, showcasing the chemical versatility of thienopyridines (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide is involved in the synthesis of novel pyrido and thieno derivatives. These compounds are used as synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as related fused polyheterocyclic systems (Bakhite et al., 2005).

Antimicrobial and Antiproliferative Activities

- Some derivatives synthesized from this compound have shown antimicrobial activities, providing a basis for further exploration in antimicrobial drug development (Gad-Elkareem et al., 2011).

- Other derivatives have demonstrated antiproliferative properties, particularly against the phospholipase C enzyme, indicating potential in cancer research (van Rensburg et al., 2017).

Heterocyclic Synthesis

- The compound is utilized in the synthesis of heterocyclic compounds, contributing to the development of new chemical entities with potential pharmaceutical applications (Al‐Sehemi & Bakhite, 2005).

Novel Compound Formation

- It is involved in reactions leading to the formation of new compounds with unique structures, which are of interest in the field of organic chemistry and drug design (Kolisnyk et al., 2015).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug design and medicinal chemistry . Additionally, new synthetic approaches could be developed to improve the efficiency and yield of the synthesis process .

Wirkmechanismus

Target of Action

Thieno[2,3-b]pyridine derivatives, which share a similar structure, have been reported to exhibit diverse biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

It can be inferred from the structure-activity relationship (sar) studies that compounds containing polar moieties on the phenyl ring are ideal for excellent inhibitory action against certain targets . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thieno[2,3-b]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

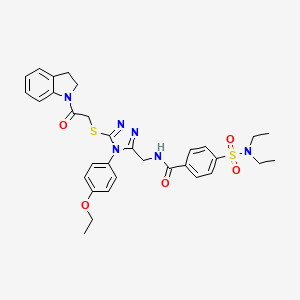

IUPAC Name |

2-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN6O5/c1-32-18-8-14(9-19(33-2)21(18)34-3)22-26-20(35-28-22)11-29-23(31)17-10-16(27-30(17)12-25-29)13-4-6-15(24)7-5-13/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBPPNQJFMXFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)

![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)

![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)